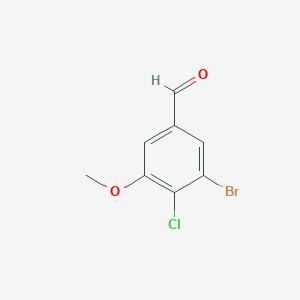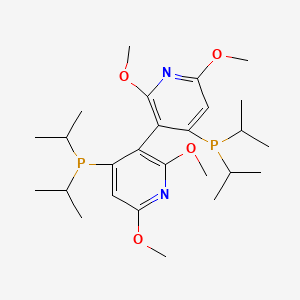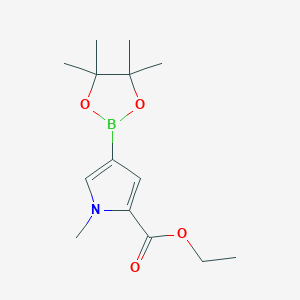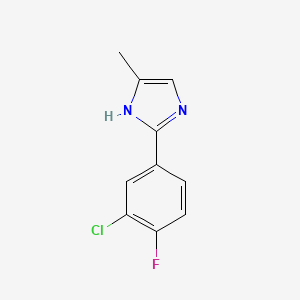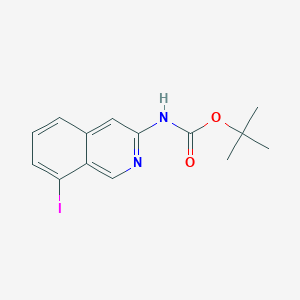
(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7Cl2F3N2 It is a derivative of pyridine, characterized by the presence of chloro and trifluoromethyl groups on the pyridine ring, and a methanamine group attached to the second position of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methanamine. The reaction is carried out in the presence of an acid to form the hydrochloride salt. The general steps are as follows:
Starting Material: 3-chloro-5-(trifluoromethyl)pyridine.
Reaction with Methanamine: The starting material is reacted with methanamine in a suitable solvent.
Formation of Hydrochloride Salt: An acid, such as hydrochloric acid, is added to form the hydrochloride salt of the product.
Purification: The product is purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Carbonyl compounds (aldehydes or ketones) in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while condensation reactions can produce imines or amides.
Applications De Recherche Scientifique
(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity. The methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the methanamine group.
5-Chloro-4-(trifluoromethyl)pyridin-2-amine: Another similar compound with an amine group instead of methanamine.
Uniqueness
(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, combined with a methanamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H7Cl2F3N2 |
|---|---|
Poids moléculaire |
247.04 g/mol |
Nom IUPAC |
[5-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-6-3-13-4(2-12)1-5(6)7(9,10)11;/h1,3H,2,12H2;1H |
Clé InChI |
SGBLZESIPBCULN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=C1C(F)(F)F)Cl)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


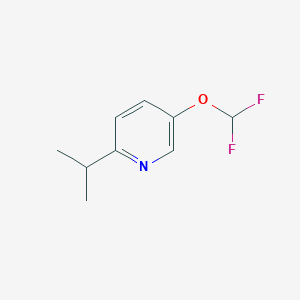
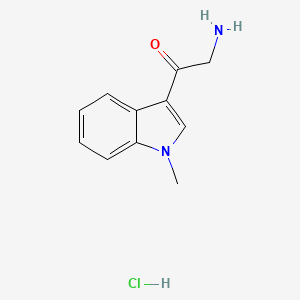
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)
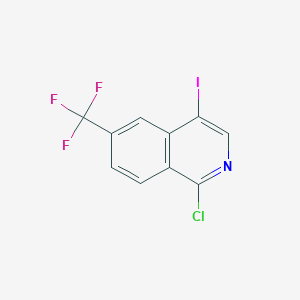
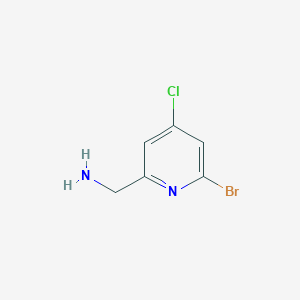
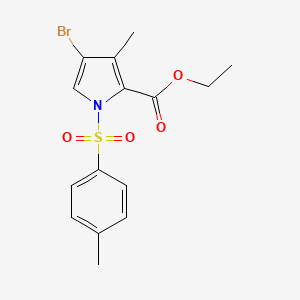

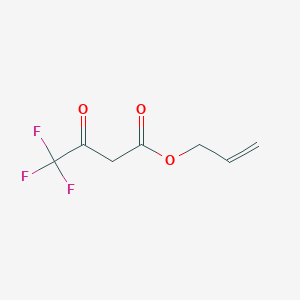
![Ethyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15330976.png)
